

Lumicitabine: A Technical Guide to its Chemical Structure, Properties, and Antiviral Mechanism

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Lumicitabine (formerly ALS-8176) is a noteworthy antiviral agent developed for the treatment of respiratory syncytial virus (RSV) infections. As a nucleoside analogue prodrug, it undergoes intracellular conversion to its active triphosphate form, which then acts as a potent inhibitor of the RSV RNA-dependent RNA polymerase. This technical guide provides a comprehensive overview of **Lumicitabine**'s chemical structure, physicochemical and pharmacokinetic properties, and its mechanism of action. Detailed experimental protocols for key assays and visualizations of its metabolic pathway and experimental workflows are included to support further research and development in the field of antiviral therapeutics.

Chemical Structure and Identification

Lumicitabine is a 3',5'-di-O-isobutyryl prodrug of a cytidine nucleoside analogue. This esterification enhances its oral bioavailability.



Identifier	Value	
IUPAC Name	[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(chloromethyl)-4-fluoro-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate[1]	
Molecular Formula	C18H25CIFN3O6[1]	
Molecular Weight	433.86 g/mol [2]	
CAS Number	1445385-02-3[1]	
SMILES	CC(C)C(=O)OC[C@@]1(INVALID-LINK N2C=CC(=NC2=O)N)F">C@HOC(=O)C(C)C)C CI[1][3]	
InChlKey	MJVKYGMNSQJLIN-KYZVSKTDSA-N[1]	
Synonyms	ALS-8176, ALS-008176, JNJ-64041575[1][4]	

Physicochemical Properties

Comprehensive experimental data on all physicochemical properties of **Lumicitabine** are not readily available in the public domain. The following table summarizes the available information.



Property	Value	Source
Melting Point	Data not available in searched - literature.	
рКа	Data not available in searched literature.	-
Solubility	Soluble in DMSO (≥ 50 mg/mL).[5] Formulations for oral administration have been prepared in PEG400-based vehicles.[6]	MedChemExpress[5]
Stability	Stable for >24 hours in 0.5% methylcellulose aqueous formulation at room temperature. Half-life >2 hours in simulated gastric and intestinal fluids.[6]	MedChemExpress[6]

Pharmacokinetic Properties

Lumicitabine is a prodrug that is rapidly converted to its active nucleoside analogue, ALS-8112, upon oral administration. The pharmacokinetic profile is therefore often described in terms of the active metabolite.



Parameter	Description	Value	Species	Dosing	Source
Bioavailability	Oral	Good oral bioavailability demonstrated .[6]	Human	Oral	MedChemEx press[6]
Tmax (ALS- 8112)	Time to maximum plasma concentration	Measurable plasma concentration s within 15-30 minutes.[7]	Human	Single oral fasted dose (40-750 mg)	Oey et al., 2023[7]
Half-life (intracellular ALS-8112- TP)	Elimination half-life of the active triphosphate form	~29 hours[8]	Human	-	Patel et al., 2019[8]
Metabolism	-	Rapidly converted to ALS-008112. ALS-8112 is subsequently converted intracellularly to its active triphosphate form, ALS- 008136.[7]	Human	Oral	Oey et al., 2023[7]
Clearance (ALS-8112)	Volume of plasma cleared of the drug per unit time	54.2 L/h/70 kg	Human	-	Patel et al., 2019[9]
Clearance (ALS-8144 -	Volume of plasma cleared of the	115 L/h/70 kg	Human	-	Patel et al., 2019[9]



uridine drug per unit

metabolite) time

Pharmacokinetic Parameters of the Active Metabolite (ALS-008112) in Infants and Children (Study 1 from Oey et al., 2023)

Treatment Group (LD/MD in mg/kg)	N	AUC ₀₋₂₄ h (ng·h/mL) Mean (SD)	Cmax (ng/mL) Mean (SD)
4.1/1.37	5	1,450 (621)	165 (73.7)
10/2	15	2,750 (1,390)	338 (184)
30/6	8	7,140 (2,750)	884 (407)
30/10	17	9,990 (3,510)	1,180 (430)
40/20	18	15,200 (6,150)	1,740 (717)
60/40	16	18,790 (7,250)	2,690 (1,150)

Data from Oey et al., 2023.[7]

Mechanism of Action

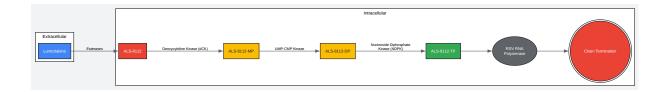
Lumicitabine exerts its antiviral effect through a multi-step intracellular process that culminates in the inhibition of the respiratory syncytial virus (RSV) RNA-dependent RNA polymerase.

- Uptake and Hydrolysis: Following oral administration, the prodrug Lumicitabine is absorbed and the isobutyryl ester groups are cleaved by cellular esterases to release the active nucleoside analogue, ALS-8112.
- Intracellular Phosphorylation: ALS-8112 is subsequently phosphorylated by host cell kinases
 to its active triphosphate form, ALS-8112-TP (also referred to as ALS-008136).[7] This
 phosphorylation cascade is a critical step in the drug's activation.
- Inhibition of RSV Polymerase: ALS-8112-TP acts as a competitive inhibitor of the natural cytidine triphosphate (CTP) for incorporation into the nascent viral RNA chain by the RSV RNA-dependent RNA polymerase.



• Chain Termination: Once incorporated, ALS-8112-TP leads to the termination of viral RNA chain elongation, thereby halting viral replication.[8]

The metabolic activation pathway of ALS-8112 to its active triphosphate form is depicted below.



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Caption: Metabolic activation pathway of **Lumicitabine**.

Experimental Protocols Quantification of RSV Viral Load by qRT-PCR

This protocol is a representative method for the quantification of RSV RNA from nasopharyngeal samples based on methodologies described in clinical trials involving **Lumicitabine**.

Objective: To quantify the amount of RSV RNA in a patient sample.

Materials:

- Nasopharyngeal swab or aspirate sample
- RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)



- Reverse transcriptase enzyme
- TaqMan PCR master mix
- RSV-specific primers and probe (targeting a conserved region of the RSV genome)
- Real-time PCR instrument

Methodology:

- Sample Collection and Storage:
 - Collect nasopharyngeal swabs or aspirates and place them in viral transport medium.
 - Store samples at -80°C until analysis.
- RNA Extraction:
 - Thaw samples on ice.
 - Extract viral RNA from a defined volume of the sample (e.g., 200 μL) using a commercial RNA extraction kit according to the manufacturer's instructions.
 - Elute the purified RNA in a final volume of RNase-free water (e.g., 50 μL).
- One-Step qRT-PCR:
 - Prepare a master mix containing the reaction buffer, dNTPs, reverse transcriptase, Taq
 polymerase, RSV-specific forward and reverse primers, and a fluorescently labeled probe.
 - Add a specific volume of the extracted RNA to each well of a 96-well PCR plate.
 - Include a standard curve of known RSV RNA concentrations and no-template controls in each run.
 - Perform the qRT-PCR on a real-time PCR instrument with the following cycling conditions:
 - Reverse transcription: 50°C for 30 minutes







■ Initial denaturation: 95°C for 10 minutes

■ 40-45 cycles of:

■ Denaturation: 95°C for 15 seconds

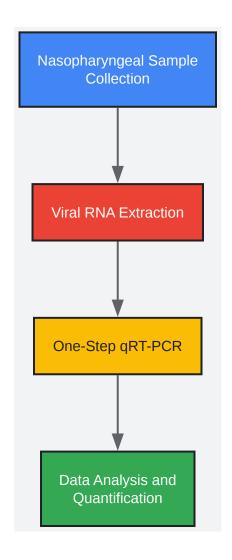
Annealing/Extension: 60°C for 1 minute

• The fluorescence signal is measured at the end of each extension step.

• Data Analysis:

- Generate a standard curve by plotting the cycle threshold (Ct) values against the logarithm of the initial copy number of the standards.
- Determine the RSV RNA copy number in the patient samples by interpolating their Ct values from the standard curve.
- Express the viral load as log10 copies/mL of the original sample.





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Caption: Workflow for RSV viral load quantification by qRT-PCR.

Quantification of Lumicitabine and its Metabolite ALS-8112 in Human Plasma by LC-MS/MS

This protocol outlines a representative method for the simultaneous quantification of **Lumicitabine** and its active metabolite in human plasma.

Objective: To determine the plasma concentrations of **Lumicitabine** and ALS-8112 for pharmacokinetic analysis.

Materials:



- Human plasma collected in K₂EDTA tubes
- Lumicitabine and ALS-8112 analytical standards
- Stable isotope-labeled internal standards (SIL-IS) for Lumicitabine and ALS-8112
- Acetonitrile (ACN)
- Formic acid
- Water (LC-MS grade)
- LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
- C18 reverse-phase HPLC column

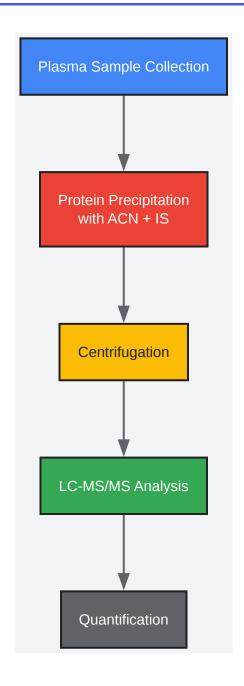
Methodology:

- Sample Preparation:
 - Thaw plasma samples on ice.
 - To 100 μL of plasma, add 200 μL of ACN containing the SIL-IS.
 - Vortex for 1 minute to precipitate proteins.
 - Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
 - Transfer the supernatant to a clean tube and dilute with an equal volume of the initial mobile phase.
 - Inject a small volume (e.g., 5-10 μL) onto the LC-MS/MS system.
- LC-MS/MS Analysis:
 - Chromatographic Separation:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm).



- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Flow Rate: 0.4 mL/min.
- Gradient: A suitable gradient to separate Lumicitabine, ALS-8112, and any potential interferences.
- Mass Spectrometric Detection:
 - Ionization Mode: Electrospray ionization (ESI) in positive mode.
 - Detection: Multiple Reaction Monitoring (MRM).
 - Monitor specific precursor-to-product ion transitions for Lumicitabine, ALS-8112, and their respective SIL-IS.
- Data Analysis:
 - Generate a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the calibration standards.
 - Quantify the concentrations of Lumicitabine and ALS-8112 in the plasma samples by interpolating their peak area ratios from the calibration curve.





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Caption: Workflow for **Lumicitabine** and ALS-8112 quantification.

Conclusion

Lumicitabine is a well-characterized antiviral prodrug with a clear mechanism of action against respiratory syncytial virus. Its chemical design for enhanced oral bioavailability and its targeted inhibition of the viral polymerase make it a significant compound in the study of anti-RSV therapeutics. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working on the next generation



of antiviral agents. While **Lumicitabine**'s clinical development was halted, the knowledge gained from its study remains valuable for the broader field of antiviral research.

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